Ethyl 2-amino-2-(2-nitrophenyl)acetate
Overview
Description
Ethyl 2-amino-2-(2-nitrophenyl)acetate is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of an ethyl ester group, an amino group, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-(2-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with ethyl glycinate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .
Another method involves the N-H insertion reaction, where a mixture of an amine and ethyl diazoacetate is stirred at room temperature in the presence of a catalyst such as [Hmim][BF4]. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(2-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-amino-2-(2-aminophenyl)acetate.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Nitroso and nitro derivatives.
Scientific Research Applications
Ethyl 2-amino-2-(2-nitrophenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(2-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Ethyl 2-amino-2-(2-nitrophenyl)acetate can be compared to other nitroaromatic compounds, such as:
Ethyl 2-amino-2-(4-nitrophenyl)acetate: Similar structure but with the nitro group in the para position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Amino-2-(2-nitrophenyl)acetic acid: Similar structure but without the ester group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to variations in their functional groups and molecular structures .
Properties
IUPAC Name |
ethyl 2-amino-2-(2-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-2-16-10(13)9(11)7-5-3-4-6-8(7)12(14)15/h3-6,9H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICLRTSSQWUNIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443762 | |
Record name | Ethyl 2-amino-2-(2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791050-91-4 | |
Record name | Ethyl 2-amino-2-(2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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